8E,10E-octadecadienoic acid
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Overview
Description
8E,10E-octadecadienoic acid is a polyunsaturated omega-6 fatty acid with the molecular formula C18H32O2. It is a derivative of linoleic acid, characterized by two conjugated double bonds at the 8th and 10th positions in the carbon chain . This compound is known for its hydrophobic nature and is practically insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
8E,10E-octadecadienoic acid can be synthesized through various chemical reactions involving linoleic acid. One common method involves the isomerization of linoleic acid using specific catalysts under controlled conditions . The reaction typically requires a temperature range of 50-100°C and a catalyst such as sodium methoxide or potassium hydroxide .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources such as plant oils. The process includes steps like saponification, esterification, and distillation to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
8E,10E-octadecadienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can produce hydroperoxides and other oxygenated derivatives.
Reduction: Hydrogenation can convert the double bonds into single bonds, forming stearic acid.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, ozone, and peroxides under conditions of elevated temperature and pressure.
Reduction: Catalysts like palladium or nickel are used in the presence of hydrogen gas.
Substitution: Halogens such as chlorine or bromine are used in the presence of light or heat.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Stearic acid.
Substitution: Halogenated derivatives.
Scientific Research Applications
8E,10E-octadecadienoic acid has diverse applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polyunsaturated fatty acids.
Biology: Investigated for its role in cellular processes and membrane structure.
Medicine: Studied for its potential anticarcinogenic properties and effects on lipid metabolism.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of 8E,10E-octadecadienoic acid involves its interaction with cellular membranes and enzymes. It can modulate the activity of enzymes involved in lipid metabolism and signal transduction pathways . The compound’s effects are mediated through its incorporation into membrane phospholipids, altering membrane fluidity and function .
Comparison with Similar Compounds
8E,10E-octadecadienoic acid is similar to other linoleic acid derivatives but has unique properties due to its specific double bond configuration. Similar compounds include:
Linoleic acid: A polyunsaturated omega-6 fatty acid with double bonds at the 9th and 12th positions.
8E,11E-octadecadienoic acid: Another isomer with double bonds at the 8th and 11th positions.
9-oxo-(10E,12E)-octadecadienoic acid: A derivative with a keto group at the 9th position.
This compound stands out due to its specific double bond configuration, which influences its chemical reactivity and biological activity .
Properties
Molecular Formula |
C18H32O2 |
---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(8E,10E)-octadeca-8,10-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h8-11H,2-7,12-17H2,1H3,(H,19,20)/b9-8+,11-10+ |
InChI Key |
QJKCKUNKNNYJNS-BNFZFUHLSA-N |
Isomeric SMILES |
CCCCCCC/C=C/C=C/CCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCC=CC=CCCCCCCC(=O)O |
Origin of Product |
United States |
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